SMases D inhibitor-5
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Description
5 (five) is a number, numeral, and glyph. It is the natural number following 4 and preceding 6.Five is the third prime number. Because it can be written as 2211, five is classified as a Fermat prime; therefore a regular polygon with 5 sides (a regular pentagon) is constructible with compass and unmarked straightedge. Five is the third Sophie Germain prime, the first safe prime, the third Catalan number, and the third Mersenne prime exponent. Five is the first Wilson prime and the third factorial prime, also an alternating factorial. Five is the first good prime.[1] It is an Eisenstein prime with no imaginary part and real part of the form 3n − 1. It is also the only number that is part of more than one pair of twin primes. Five is a congruent number.[2]
Properties
Molecular Formula |
C16H14BrN3O2S |
---|---|
Molecular Weight |
392.271 |
IUPAC Name |
4-Bromo-N-[(E)-(2-methyl-1H-indol-3-yl)methyleneamino]benzenesulfonamide |
InChI |
InChI=1S/C16H14BrN3O2S/c1-11-15(14-4-2-3-5-16(14)19-11)10-18-20-23(21,22)13-8-6-12(17)7-9-13/h2-10,19-20H,1H3/b18-10+ |
InChI Key |
MPWPGPNTHCVRPE-VCHYOVAHSA-N |
SMILES |
O=S(C1=CC=C(Br)C=C1)(N/N=C/C2=C(C)NC3=C2C=CC=C3)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SMases D inhibitor-5; SMases D inhibitor 5; SMases D inhibitor5; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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